An In-depth Technical Guide to the Physicochemical Characteristics of Methyl 5-Methyl-1H-Pyrrole-2-Carboxylate
An In-depth Technical Guide to the Physicochemical Characteristics of Methyl 5-Methyl-1H-Pyrrole-2-Carboxylate
Introduction
Methyl 5-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a substituted pyrrole, it serves as a versatile scaffold and a crucial building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional organic materials.[1] The strategic placement of the methyl ester at the C2 position and the methyl group at the C5 position imparts specific electronic and steric properties that influence its reactivity, biological activity, and material characteristics.
Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application. For drug development professionals, parameters such as solubility and acidity are critical determinants of a compound's pharmacokinetic profile, including its absorption and distribution. For synthetic chemists, knowledge of its spectroscopic signature, melting point, and stability is essential for reaction monitoring, purification, and characterization.
This guide provides a comprehensive overview of the core physicochemical characteristics of methyl 5-methyl-1H-pyrrole-2-carboxylate, grounded in established analytical principles. It is designed to equip researchers with the foundational knowledge and practical methodologies required to confidently handle and utilize this important chemical entity.
Molecular Structure and Identification
The foundational step in characterizing any compound is to establish its precise molecular identity. The structure, nomenclature, and key identifiers for methyl 5-methyl-1H-pyrrole-2-carboxylate are summarized below.
| Identifier | Value |
| IUPAC Name | methyl 5-methyl-1H-pyrrole-2-carboxylate |
| CAS Number | 1194-97-4 |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| Canonical SMILES | CC1=CC=C(N1)C(=O)OC |
| InChI Key | BMCUQYLZVGVDCW-UHFFFAOYSA-N[2] |
| 2D Structure |
Summary of Physicochemical Properties
This section provides at-a-glance values for the key physicochemical properties. It is important to note that while some data for this specific molecule are available, other values are expertly inferred from closely related analogs due to a lack of published experimental data for the target compound itself.
| Property | Value / Expected Range | Comments |
| Melting Point (°C) | ~75 - 85 (Estimated) | Experimental data not readily available. The parent compound, methyl 1H-pyrrole-2-carboxylate, melts at 74-78 °C.[3][4] The C5-methyl group is expected to slightly alter crystal packing and increase the melting point. |
| Boiling Point (°C) | Not Available | Expected to be high; decomposes at atmospheric pressure. Vacuum distillation would be required. |
| Water Solubility | Sparingly Soluble (Predicted) | Quantitative data is not available. The presence of an N-H donor and carbonyl acceptor suggests some aqueous solubility, but the aromatic ring and methyl groups limit it. |
| pKa (N-H Proton) | ~20 - 22 (in DMSO, Estimated) | The pKa of the N-H bond in unsubstituted pyrrole is ~23 in DMSO.[5] The electron-withdrawing ester at C2 is expected to increase the acidity, thus lowering the pKa relative to the parent pyrrole. |
Melting Point: A Criterion for Purity and Identity
The melting point is a fundamental thermal property that provides critical insights into the purity and identity of a crystalline solid. A sharp melting range (typically < 2°C) is indicative of a high-purity sample, whereas a broad and depressed melting range suggests the presence of impurities.
Causality in Experimental Choices
The chosen methodology for melting point determination relies on slow, controlled heating. Rapid heating can cause a lag between the thermometer reading and the actual sample temperature, leading to an erroneously high and broad melting range. A rate of 1-2°C per minute near the expected melting point is standard practice to ensure thermal equilibrium between the heating block, the thermometer, and the sample.
Detailed Experimental Protocol: Capillary Melting Point Determination
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Sample Preparation: Place a small amount of dry methyl 5-methyl-1H-pyrrole-2-carboxylate onto a watch glass. Grind the sample into a fine powder using a spatula to ensure uniform packing.
-
Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powder. A small amount of sample will be forced into the tube.
-
Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Insert the capillary tube into the heating block of a melting point apparatus.
-
Rapid Initial Measurement: Heat the block rapidly to get an approximate melting point. Note the temperature at which the sample melts. Allow the apparatus to cool.
-
Accurate Measurement: Prepare a new sample and place it in the apparatus. Heat rapidly to within 15-20°C of the approximate melting point found in the previous step.
-
Final Determination: Decrease the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts into a liquid (T₂). The melting point is reported as the range T₁ - T₂.
Caption: Workflow for Melting Point Determination.
Solubility: The Gateway to Bioavailability and Formulation
Solubility, particularly aqueous solubility, is arguably one of the most critical physicochemical parameters in drug discovery. It directly influences how a compound is absorbed, distributed, and ultimately, its bioavailability. Poor solubility is a leading cause of failure for promising drug candidates.[6] For this reason, solubility is assessed early and often.
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two common types of solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured when a compound is in equilibrium between its solid (crystalline) state and its dissolved state. The "shake-flask" method is the gold standard for this determination.[7]
-
Kinetic Solubility: This measures the concentration of a compound when it starts to precipitate from a solution that was prepared by adding a concentrated DMSO stock to an aqueous buffer. It is a high-throughput method often used in early discovery but can overestimate the true solubility due to the formation of supersaturated solutions.[6]
Detailed Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
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Sample Preparation: Add an excess amount of solid methyl 5-methyl-1H-pyrrole-2-carboxylate to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for 24-48 hours. This extended time is to ensure true equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter to remove all undissolved solid particles. This step is critical to avoid artificially high results.
-
Dilution: Dilute the filtered sample with a suitable solvent to bring the concentration into the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically reported in µg/mL or µM.
Caption: Shake-Flask Method for Thermodynamic Solubility.
Spectroscopic Profile
Spectroscopic analysis provides an electronic and vibrational fingerprint of a molecule, confirming its structure and identifying its key functional groups. The following data are predicted based on the known spectra of the closely related ethyl 5-methyl-1H-pyrrole-2-carboxylate and fundamental principles of spectroscopy.[8]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.0 - 9.5 | br s | 1H | N-H | The N-H proton of pyrroles is typically deshielded and often appears as a broad singlet. |
| ~6.8 | d | 1H | H-3 | Pyrrole ring proton adjacent to the ester group. |
| ~6.0 | d | 1H | H-4 | Pyrrole ring proton adjacent to the methyl group. |
| ~3.8 | s | 3H | O-CH₃ | Singlet for the three equivalent protons of the methyl ester. |
| ~2.2 | s | 3H | C₅-CH₃ | Singlet for the three equivalent protons of the C5-methyl group. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162 | C=O | Carbonyl carbon of the ester group. |
| ~130 | C-5 | Pyrrole ring carbon bearing the methyl group. |
| ~122 | C-2 | Pyrrole ring carbon bearing the ester group. |
| ~115 | C-3 | Pyrrole ring carbon adjacent to the ester group. |
| ~107 | C-4 | Pyrrole ring carbon adjacent to the methyl group. |
| ~51 | O-CH₃ | Methyl carbon of the ester group. |
| ~13 | C₅-CH₃ | Carbon of the C5-methyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Pyrrole N-H |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2950 | C-H Stretch | Aliphatic (Methyl) C-H |
| ~1700 | C=O Stretch | Ester Carbonyl |
| ~1550 | C=C Stretch | Pyrrole Ring |
| ~1250 & ~1100 | C-O Stretch | Ester C-O |
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